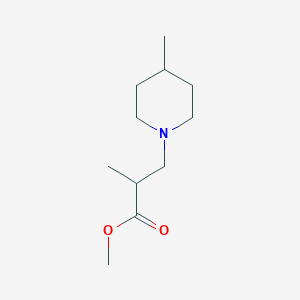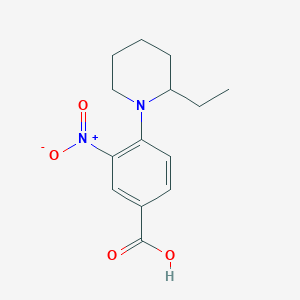
1-(3-Methyl-4-nitrophenyl)piperidin-2-carbonsäure
Übersicht
Beschreibung
1-(3-Methyl-4-nitrophenyl)piperidine-2-carboxylic acid is a chemical compound with the molecular formula C13H16N2O4 . It is used for research purposes .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Molecular Structure Analysis
The molecular structure of 1-(3-Methyl-4-nitrophenyl)piperidine-2-carboxylic acid consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular weight of this compound is 264.28 .
Chemical Reactions Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Wissenschaftliche Forschungsanwendungen
Antikrebsanwendungen
Piperidinderivate wurden als Antikrebsmittel eingesetzt. Die Nitrogruppe in “1-(3-Methyl-4-nitrophenyl)piperidin-2-carbonsäure” könnte möglicherweise an der Bildung von bioreduktiven Antikrebsmitteln beteiligt sein, ähnlich wie bei anderen Nitrophenylpiperidinverbindungen .
Antiviren- und antimikrobielle Anwendungen
Der Piperidinkern ist bekannt für seine antiviralen und antimikrobiellen Eigenschaften. Diese Verbindung könnte auf ihre potenzielle Verwendung bei der Behandlung von Virusinfektionen und der Bekämpfung von mikrobieller Resistenz untersucht werden .
Analgetische und entzündungshemmende Anwendungen
Piperidinderivate sind auch für ihre analgetischen und entzündungshemmenden Wirkungen bekannt. Die Carbonsäuregruppe könnte diese Eigenschaften verstärken und sie zu einem Kandidaten für die Schmerzlinderung und das Entzündungsmanagement machen .
Nanotechnologieanwendungen
Carbonsäuren wurden in der Oberflächenmodifikation von Nanomaterialien eingesetzt. “this compound” könnte auf ihre Eignung zur Herstellung von Polymer-Nanomaterialien mit verbesserten Eigenschaften untersucht werden .
Behandlung neurodegenerativer Erkrankungen
Verbindungen mit einer Piperidinstruktur wurden auf ihre Anti-Alzheimer-Eigenschaften untersucht. Die Struktur dieser Verbindung deutet auf mögliche Anwendungen bei der Behandlung oder Bewältigung neurodegenerativer Erkrankungen hin .
Antikogulanzanwendungen
Piperidinderivate wurden als Antikoagulanzien verwendet. Die einzigartige Struktur von “this compound” könnte neue Wege für Antikoagulanzientherapien eröffnen .
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with specific molecules involved in the growth and proliferation of cancer cells .
Mode of Action
It’s known that similar compounds can undergo a series of successive protonations . The product configuration is determined by the stereoselective enamine protonation .
Biochemical Pathways
Similar compounds have been found to hinder or suppress free radicals, indicating a potential role in antioxidant pathways .
Result of Action
Similar compounds have been found to have cytotoxic effects, particularly when certain groups are present on the molecule .
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-Methyl-4-nitrophenyl)piperidine-2-carboxylic acid is a useful compound for laboratory experiments due to its ability to bind to a variety of proteins in the cell. It is relatively easy to synthesize and it is relatively stable in a variety of conditions. However, it is not as effective as some other compounds in some experiments, and it can be toxic in high concentrations.
Zukünftige Richtungen
1-(3-Methyl-4-nitrophenyl)piperidine-2-carboxylic acid has a wide range of potential applications in the scientific and medical fields, and there are many potential future directions for research. These include the development of new methods for synthesizing 1-(3-Methyl-4-nitrophenyl)piperidine-2-carboxylic acid, the study of its biochemical and physiological effects, and the development of new compounds that can be used in the synthesis of other compounds. Additionally, research could be done to further explore the potential therapeutic applications of 1-(3-Methyl-4-nitrophenyl)piperidine-2-carboxylic acid, such as its potential to treat cancer, inflammation, and other diseases. Finally, research could be done to explore the potential for 1-(3-Methyl-4-nitrophenyl)piperidine-2-carboxylic acid to be used in the production of new drugs and other compounds.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
1-(3-Methyl-4-nitrophenyl)piperidine-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially acting as an inhibitor or modulator . The nature of these interactions often involves binding to the active sites of enzymes, thereby affecting their activity and function.
Cellular Effects
The effects of 1-(3-Methyl-4-nitrophenyl)piperidine-2-carboxylic acid on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in inflammatory responses and oxidative stress . Additionally, it affects cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and fluxes.
Molecular Mechanism
At the molecular level, 1-(3-Methyl-4-nitrophenyl)piperidine-2-carboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions . This binding can result in changes in gene expression, particularly genes involved in stress responses and metabolic pathways. The compound’s nitro group is believed to play a crucial role in its binding interactions and subsequent biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-Methyl-4-nitrophenyl)piperidine-2-carboxylic acid change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade under others, leading to a decrease in its efficacy . Long-term exposure to this compound in vitro and in vivo has been associated with sustained changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of 1-(3-Methyl-4-nitrophenyl)piperidine-2-carboxylic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
1-(3-Methyl-4-nitrophenyl)piperidine-2-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play roles in oxidative stress responses and metabolic regulation . These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism. The compound’s involvement in these pathways highlights its potential as a modulator of metabolic processes.
Transport and Distribution
The transport and distribution of 1-(3-Methyl-4-nitrophenyl)piperidine-2-carboxylic acid within cells and tissues are crucial for its activity. It is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, it can accumulate in specific compartments, influencing its localization and activity. The compound’s distribution within tissues also affects its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 1-(3-Methyl-4-nitrophenyl)piperidine-2-carboxylic acid is essential for its function. It is directed to specific compartments or organelles by targeting signals and post-translational modifications This localization can affect its activity, as it may interact with different biomolecules depending on its location within the cell
Eigenschaften
IUPAC Name |
1-(3-methyl-4-nitrophenyl)piperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-9-8-10(5-6-11(9)15(18)19)14-7-3-2-4-12(14)13(16)17/h5-6,8,12H,2-4,7H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJWQTYDDHKHFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCCCC2C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Fluoro-6-[(3-fluorobenzyl)amino]benzenecarbonitrile](/img/structure/B1386182.png)




![4-[(4-Ethoxyphenyl)methoxy]benzoic acid](/img/structure/B1386187.png)
![N-{[4-(2,2,2-trifluoroethoxy)phenyl]methyl}cyclopropanamine](/img/structure/B1386192.png)

![N-[2-(4-tert-Butylphenoxy)benzyl]-N-methylamine](/img/structure/B1386194.png)


